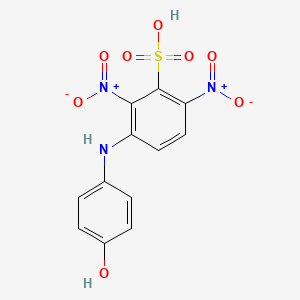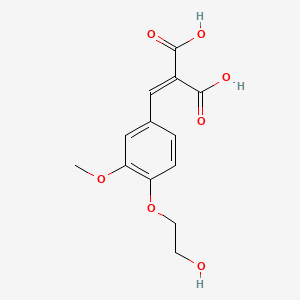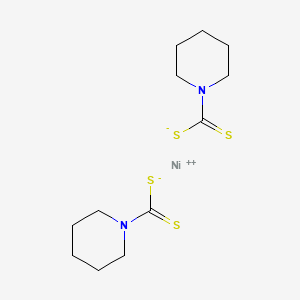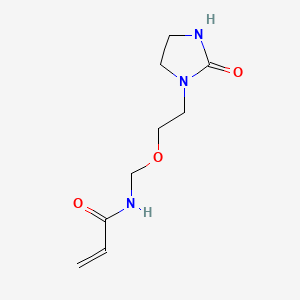![molecular formula C21H14CaO6S2 B12668653 calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate CAS No. 73804-30-5](/img/structure/B12668653.png)
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is a complex organic compound that belongs to the class of naphthalenesulfonates. These compounds are characterized by the presence of sulfonate groups attached to a naphthalene ring system. This particular compound is notable for its dual sulfonate groups, which enhance its solubility in water and its reactivity in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate typically involves the sulfonation of naphthalene derivatives followed by the introduction of a calcium ion. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonate groups at specific positions on the naphthalene ring.
Methylation: The sulfonated naphthalene is then subjected to a methylation reaction using formaldehyde or a similar methylating agent.
Calcium Ion Introduction:
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to specific sites, while the naphthalene ring system provides a stable framework for these interactions. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium naphthalenesulfonate
- Potassium naphthalenesulfonate
- Ammonium naphthalenesulfonate
Uniqueness
Calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate is unique due to the presence of calcium ions, which can influence its solubility, reactivity, and biological activity. Compared to other naphthalenesulfonates, the calcium salt form may offer distinct advantages in specific applications, such as enhanced stability and bioavailability.
Propriétés
Numéro CAS |
73804-30-5 |
|---|---|
Formule moléculaire |
C21H14CaO6S2 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.Ca/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);/q;+2/p-2 |
Clé InChI |
VZXRQCLMSVJVPU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


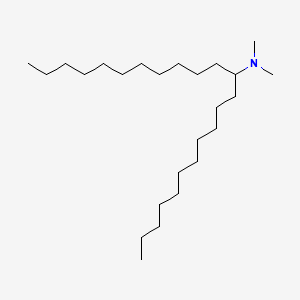
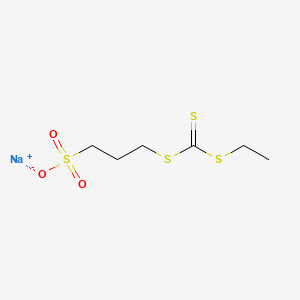

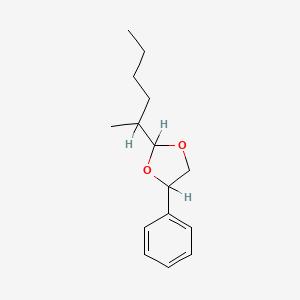

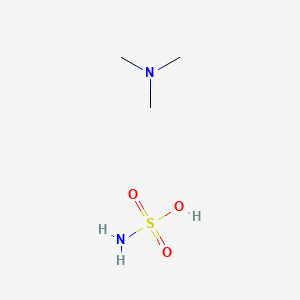
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
